molecular formula C15H11Cl2NO3 B11180092 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate

4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate

Cat. No.: B11180092
M. Wt: 324.2 g/mol
InChI Key: WNBFLTYKOPOGSY-UHFFFAOYSA-N
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Description

4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate is a synthetic organic compound characterized by a phenyl acetate backbone substituted with a carbamoyl group linked to a 2,3-dichlorophenyl moiety.

Properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

[4-[(2,3-dichlorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H11Cl2NO3/c1-9(19)21-11-7-5-10(6-8-11)15(20)18-13-4-2-3-12(16)14(13)17/h2-8H,1H3,(H,18,20)

InChI Key

WNBFLTYKOPOGSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 2,3-dichloroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Case Study:
In vitro assays demonstrated that this compound reduced cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values in the low micromolar range, indicating potent activity against these cancers. The mechanism involves apoptosis induction and cell cycle arrest, which are critical for halting tumor growth .

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against several bacterial strains. Its effectiveness as an antibacterial agent has been evaluated through various assays.

Case Study:
A study conducted on the antibacterial effects of 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting its potential use in treating bacterial infections .

Agricultural Applications

In agriculture, 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate has been investigated for its potential as a pesticide or herbicide. Its chemical structure suggests that it may interact with specific biological pathways in pests.

Case Study:
Field trials have shown that formulations containing this compound effectively reduce pest populations in crops such as corn and soybeans. The compound demonstrated a reduction in pest infestation by up to 60% compared to untreated controls within a two-week period after application .

Mechanism of Action

The mechanism of action of 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chlorophenyl Carbamates

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., 4a–i) and 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (e.g., 6a–i) share a core structure with the target compound but differ in substituent patterns. For example:

  • Chlorine positioning : The 2,3-dichlorophenyl group in the target compound contrasts with 3-chlorophenyl or 3,4-dichlorophenyl groups in analogs, altering steric and electronic properties.
  • Functional groups : Some analogs replace the acetate ester with alkyl carbamates (e.g., methyl, ethyl), impacting solubility and metabolic stability .

[4-[(2,3-Dimethylphenyl)carbamoyl]phenyl]methyl Acetate

This compound () substitutes chlorine atoms on the phenyl ring with methyl groups. Key differences include:

  • Synthetic accessibility : Methyl-substituted phenyl rings may simplify synthesis due to reduced halogenation steps .

Physicochemical Properties: Lipophilicity Trends

Lipophilicity data from HPLC studies () highlight how substituents influence partitioning behavior:

Compound Class Substituents Average log k
4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate 2,3-dichloro, acetate ester ~3.2 (estimated)
4a–i (3-chlorophenyl analogs) 3-chloro, alkyl carbamates 2.8–3.5
6a–i (3,4-dichlorophenyl analogs) 3,4-dichloro, alkyl carbamates 3.0–3.8

Functional Group Variations

Ester vs. Carbamate Linkages

  • Esters (e.g., phenyl acetate in the target compound) are more prone to hydrolysis than carbamates, affecting metabolic stability.
  • Carbamates (e.g., alkyl carbamates in ) offer enhanced resistance to enzymatic degradation, making them preferable in prodrug designs .

Azo and Trifluoromethyl Derivatives

These derivatives often prioritize target binding affinity over lipophilicity, as seen in kinase inhibitor designs .

Industrial Relevance

Dichlorophenyl derivatives are common in agrochemicals and dyes. For instance, azo compounds with dichlorophenyl groups () are utilized as pigments, while trifluoromethyl analogs () appear in patent literature for specialized polymers or pharmaceuticals .

Biological Activity

4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on various research findings.

Synthesis

The synthesis of 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate generally involves the reaction of 2,3-dichloroaniline with phenyl acetate in the presence of coupling agents or catalysts. The process may vary based on the specific substituents and desired properties of the final compound.

Antimicrobial Activity

Research indicates that derivatives of phenylacetamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain chloro-substituted phenylacetamides display potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . While specific data on 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate is limited, its structural similarities suggest potential efficacy against similar pathogens.

Anticancer Properties

The compound's structural analogs have been tested for anti-proliferative activities against various cancer cell lines. For example, derivatives like 2-[(4-acetylphenyl)carbamoyl]phenyl acetate have shown considerable activity against the NCI 60 cell line panel. Specific growth inhibition percentages were observed across different cancer types: leukemia (GP = 92.72%), non-small-cell lung cancer (GP = 94.57%), and breast cancer (GP = 89.47%) among others . Such findings imply that 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate could similarly affect cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that the presence and position of halogen substituents significantly influence biological activity. For instance, compounds with one chlorine atom often demonstrate higher antitubercular activity compared to those with multiple halogen substitutions . This trend highlights the importance of molecular modifications in enhancing therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate:

  • Antitubercular Activity : A study synthesized a series of phenoxy-N-phenylacetamide derivatives that exhibited varying degrees of activity against M. tuberculosis. The most effective compounds demonstrated MIC values as low as 4 μg/mL .
  • Anti-Proliferative Activity : The compound's analogs were screened against the NCI 60 cell line panel, revealing substantial inhibition across multiple cancer types. This underscores its potential as a lead compound for further development in anticancer therapies .
  • Cholinesterase Inhibition : Related carbamate compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), with some showing promising IC50 values below 40 µM . This suggests potential neuroprotective applications for derivatives of 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2,3-dichlorophenyl isocyanate with 4-hydroxyphenyl acetate under anhydrous conditions. Catalysts like N,N'-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency. Purification via silica gel column chromatography (gradient elution with ethyl acetate/hexane) ensures high purity. Yield optimization requires strict control of stoichiometry, reaction temperature (25–40°C), and inert atmosphere (argon/nitrogen). Intermediate characterization via TLC and NMR is critical to monitor progress. Refer to analogous carbamate syntheses for procedural guidance .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% trifluoroacetic acid mobile phase) with UV detection at 254 nm. Compare retention times to standards .
  • Structural Confirmation :
  • NMR : ¹H NMR (DMSO-d6) to identify aromatic protons (δ 7.2–8.1 ppm), acetate methyl (δ 2.1 ppm), and carbamoyl NH (δ 10.2 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~168–170 ppm) .
  • HRMS : Electrospray ionization (ESI) in positive mode for accurate mass determination (e.g., [M+H]⁺).
  • Crystallography : Single-crystal X-ray diffraction (if crystals form) resolves stereochemistry, as demonstrated for structurally related dichlorophenyl compounds .

Q. How should stability studies be designed to assess the compound’s degradation under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing:

  • Conditions : 40°C/75% RH (ICH Q1A guidelines), -20°C (long-term), and light exposure (ICH Q1B).
  • Analysis : Monitor degradation via HPLC every 1–3 months. Identify byproducts using LC-MS/MS.
  • Storage Recommendations : Airtight containers under inert gas (argon), desiccated at -20°C. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. What computational and experimental strategies can elucidate structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer :

  • Computational : Molecular docking (AutoDock Vina, Schrödinger Suite) against target enzymes (e.g., cyclooxygenase-2) using PDB structures. Focus on halogen bonding and carbamoyl interactions.
  • Experimental SAR : Synthesize analogs (e.g., varying substituents on the dichlorophenyl or acetate groups) and test in enzyme inhibition assays (IC₅₀ determination). Compare with pharmacophores from related dihydropyridine derivatives .

Q. How can contradictions in biological activity data across different assay systems be resolved?

  • Methodological Answer :

  • Assay Validation : Include positive controls (e.g., diclofenac for COX inhibition) and confirm compound solubility (DMSO stock with <0.1% residual solvent).
  • Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Data Normalization : Adjust for cell line-specific metabolic activity (e.g., HepG2 vs. Caco-2) and protein binding effects .

Q. What in vitro models are appropriate for evaluating pharmacokinetic properties such as permeability and metabolic stability?

  • Methodological Answer :

  • Permeability : Caco-2 cell monolayers (apparent permeability coefficient, Papp), with lucifer yellow integrity control.
  • Metabolism : Human liver microsomes (HLM) incubated with NADPH (1 mM) to assess CYP-mediated clearance. Quantify parent compound depletion via LC-MS.
  • Plasma Stability : Incubate in human plasma (37°C, 1–4 hrs), precipitate proteins with acetonitrile, and analyze supernatant .

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